

(rac)-ZK-304709: A Technical Guide for Solid Tumor Research

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Compound of Interest

Compound Name: (rac)-ZK-304709

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Introduction

(rac)-ZK-304709 is a synthetically derived, multi-targeted tumor growth inhibitor that has been investigated for its potential in treating solid tumors. As a potent, orally available small molecule, it was designed to concurrently inhibit two critical pathways in cancer progression: cell cycle proliferation and tumor-induced angiogenesis. This dual mechanism of action, targeting both the tumor cells directly and their supportive vasculature, represented a promising strategy in oncology research. This technical guide provides an in-depth overview of **(rac)-ZK-304709**, summarizing its mechanism of action, preclinical data, and the methodologies employed in its evaluation.

Mechanism of Action

(rac)-ZK-304709 is a pyrimidine-based compound that functions as a nanomolar inhibitor of several key protein kinases implicated in cancer growth and angiogenesis.^[1] Its primary targets include:

- Cyclin-Dependent Kinases (CDKs): ZK-304709 inhibits CDK1, CDK2, CDK4, CDK7, and CDK9.^{[1][2]} By targeting these kinases, the compound disrupts the cell cycle, leading to cell cycle arrest and the induction of apoptosis.^[2]

- Vascular Endothelial Growth Factor Receptors (VEGFRs): The compound is an inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3, key receptors in the signaling cascade that promotes angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.
[\[1\]](#)[\[2\]](#)
- Platelet-Derived Growth Factor Receptor Beta (PDGFR- β): Inhibition of PDGFR- β further contributes to the anti-angiogenic effect by affecting pericyte function and vessel maturation.
[\[1\]](#)[\[2\]](#)

The multi-targeted nature of ZK-304709, acting on both cell cycle progression and angiogenesis, was shown to result in superior efficacy in preclinical models compared to standard chemotherapeutic agents.[\[1\]](#)

Preclinical Data

In Vitro Efficacy

(rac)-ZK-304709 demonstrated potent inhibition of cell proliferation across various human tumor cell lines in the nanomolar range. While specific IC₅₀ values for a broad panel of solid tumor cell lines are not readily available in the public domain, research on derivative compounds has provided some insight into its potency.

Target/Cell Line	IC50 (nM)	Notes
Enzymatic Assays		
CDK9	5.0	Data from a study on a derivative compound.[3]
Cell-Based Assays		
HeLa (Cervical Cancer)	Not explicitly stated	A derivative compound showed similar or greater efficacy.[3]
A549 (Lung Cancer)	Not explicitly stated	A derivative compound showed similar or greater efficacy.[3]
HCT116 (Colon Cancer)	Not explicitly stated	A derivative compound showed similar or greater efficacy.[3]
MCF-7 (Breast Cancer)	Not explicitly stated	A derivative compound showed similar or greater efficacy.[3]
BON (Pancreatic NET)	Dose-dependent suppression	Specific IC50 not provided.[2]
QGP-1 (Pancreatic NET)	Dose-dependent suppression	Specific IC50 not provided.[2]

In Vivo Efficacy

In vivo studies in xenograft models of human tumors demonstrated the anti-tumor activity of **(rac)-ZK-304709**. A notable study in an orthotopic mouse model of pancreatic neuroendocrine tumors (using BON cells) showed that treatment with ZK-304709 resulted in an 80% reduction in primary tumor growth.[2] This effect was attributed to the induction of apoptosis and inhibition of tumor-induced angiogenesis.[2] The compound also reduced tumor microvessel density in this model.[2] Furthermore, a derivative compound exhibited a 59.2% tumor growth inhibition in an HCT116 xenograft mouse model at a dose of 60 mg/kg.[3]

Clinical Data

Phase I clinical trials were conducted to evaluate the safety, tolerability, and pharmacokinetics of **(rac)-ZK-304709** in patients with advanced solid malignancies. However, the compound ultimately failed in these studies due to dose-limited absorption and high inter-patient variability. [4][5] This was attributed to its limited aqueous solubility and off-target activity against carbonic anhydrases.[4]

Pharmacokinetics

Systemic exposure to ZK-304709 was found to increase with daily oral doses up to 90 mg, after which the blood concentrations plateaued.[6] High inter-individual variability in exposure was observed at all dose levels.[6] Due to the lack of a further increase in exposure above 90 mg, the maximum tolerated dose (MTD) was not determined.[6]

Parameter	Value	Notes
Dose Proportionality	Up to 90 mg/day	Systemic exposure plateaued at higher doses.[6]
Inter-individual Variability	High	Observed at all dose levels.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway Inhibition by (rac)-ZK-304709

Caption: Dual inhibitory mechanism of **(rac)-ZK-304709** on cell cycle and angiogenesis pathways.

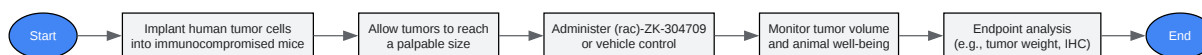
General Experimental Workflow for In Vitro Evaluation



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Caption: Workflow for determining the in vitro antiproliferative activity of **(rac)-ZK-304709**.

General Experimental Workflow for In Vivo Xenograft Studies



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Caption: Workflow for evaluating the in vivo antitumor efficacy of **(rac)-ZK-304709** in xenograft models.

Experimental Protocols

While specific, detailed protocols for experiments conducted with **(rac)-ZK-304709** are not publicly available, the following sections describe generalized methodologies that are standard in the field and would have likely been employed for its evaluation.

In Vitro Cell Proliferation Assay (MTT Assay)

- **Cell Seeding:** Plate human solid tumor cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **(rac)-ZK-304709** in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

In Vitro Kinase Inhibition Assay

- **Reaction Setup:** In a 96-well plate, combine the recombinant kinase (e.g., CDK9/Cyclin T1, VEGFR2), a specific peptide substrate, and varying concentrations of **(rac)-ZK-304709** in a kinase reaction buffer.
- **Initiation:** Start the kinase reaction by adding ATP.
- **Incubation:** Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
- **Detection:** Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
- **Data Analysis:** Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

In Vivo Tumor Xenograft Study

- **Cell Implantation:** Subcutaneously inject a suspension of human tumor cells (e.g., 5×10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
- **Tumor Growth Monitoring:** Monitor the mice regularly and measure tumor dimensions with calipers once the tumors become palpable. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Randomization and Treatment:** When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer **(rac)-ZK-304709** orally at various dose levels daily for a specified duration. The control group receives a vehicle.
- **Efficacy Evaluation:** Continue to measure tumor volume and body weight throughout the study.

- **Endpoint Analysis:** At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

(rac)-ZK-304709 is a multi-targeted kinase inhibitor with potent preclinical activity against solid tumors through the dual inhibition of cell cycle progression and angiogenesis. While it showed promise in early-stage research, its clinical development was halted due to unfavorable pharmacokinetic properties. Nevertheless, the study of **(rac)-ZK-304709** has provided valuable insights into the therapeutic potential of multi-targeted kinase inhibitors and has informed the development of next-generation compounds with improved pharmacological profiles. The information presented in this technical guide serves as a comprehensive resource for researchers interested in the biology of CDK and VEGFR/PDGFR inhibition and the historical context of multi-targeted therapies in oncology.

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